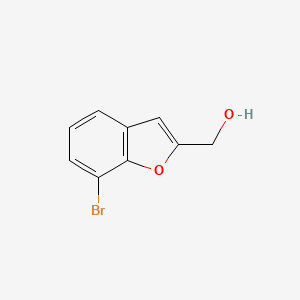

![molecular formula C6H4BrN3O B2822324 3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1784412-18-5](/img/structure/B2822324.png)

3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

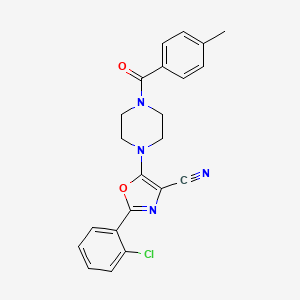

“3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound with the CAS Number: 1784412-18-5 . It has a molecular weight of 214.02 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been achieved starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The IUPAC name for this compound is 3-bromopyrazolo[1,5-a]pyrazin-4(5H)-one . The InChI code for this compound is 1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H, (H,8,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives involve the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 214.02 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

- Research has explored the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, utilizing bromo-containing species as synthetically attractive building blocks. These studies aim to understand the wide span of redox and emission properties influenced by the nature of ancillary ligands, with implications for the construction of polymetallic architectures and potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).

Anticancer Activity

- Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their potential against A549 lung cancer cells. The study indicates that certain compounds exhibit significant inhibitory effects on cell growth, highlighting the role of specific substituents in enhancing anticancer activity. This research contributes to the development of targeted therapies for lung cancer (Zhang et al., 2008).

Antimicrobial and Antifungal Agents

- Research into the synthesis of phenylpyrazoles with different aromatic ring systems has demonstrated that certain derivatives exhibit notable antimicrobial and antifungal properties. These findings are significant for the development of new therapeutic agents, particularly those targeting pathogenic yeast and moulds (Farag et al., 2008).

Pharmacological Properties

- A series of imidazo[1,2-a]pyrazine derivatives has been synthesized, showing promising uterine-relaxing, antibronchospastic, and cardiac-stimulating properties in vitro and in vivo. This research opens new avenues for the development of medications with potential applications in obstetrics, pulmonology, and cardiology (Sablayrolles et al., 1984).

Synthesis of Heterocyclic Compounds

- The use of bromoacetylcoumarin as a key starting material has enabled the synthesis of diverse heterocyclic compounds incorporating coumarin. These compounds have shown significant in vitro anticancer activity against various human cancer cell lines, underscoring the potential of 3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one derivatives in medicinal chemistry (Mohareb & Megally Abdo, 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for the research on “3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one” could involve further exploration of its antiproliferative effects on different cell lines . Additionally, more research could be conducted to understand its mechanism of action and potential applications in medicinal chemistry.

Wirkmechanismus

Mode of Action

It has been reported that the compound can be used to prepare c-3 aminated pyrazolo[1,5-a]pyrimidines . This suggests that it may interact with its targets through amination, leading to changes in the targets’ function or activity .

Biochemical Pathways

Given its potential role in the synthesis of aminated pyrazolo[1,5-a]pyrimidines , it may be involved in pathways related to these compounds.

Result of Action

Its role in the synthesis of aminated pyrazolo[1,5-a]pyrimidines suggests that it may have potential applications in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPVDZQRVNEPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1784412-18-5 |

Source

|

| Record name | 3-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(3-chlorophenyl)-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone](/img/structure/B2822242.png)

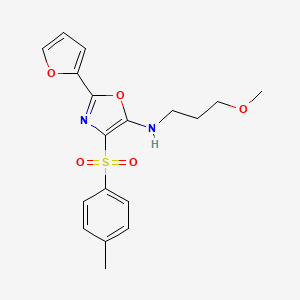

![4-[benzyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2822244.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2822249.png)

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)

![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)

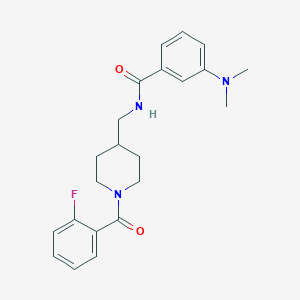

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)

![2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B2822263.png)